An In-depth Technical Guide to 2,5-Dimethylphenylacetyl Chloride
An In-depth Technical Guide to 2,5-Dimethylphenylacetyl Chloride
CAS Number: 55312-97-5
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dimethylphenylacetyl chloride, a key chemical intermediate. The document details its chemical and physical properties, synthesis protocols, significant applications, and essential safety information.
Core Chemical Identity and Properties
2,5-Dimethylphenylacetyl chloride is a reactive acyl chloride compound, primarily utilized in organic synthesis to introduce the 2,5-dimethylphenylacetyl moiety into a molecule. Its utility stems from the high reactivity of the acyl chloride group, making it an excellent acylating agent.
Table 1: Chemical and Physical Properties of 2,5-Dimethylphenylacetyl Chloride
| Property | Value | Source(s) |
| CAS Number | 55312-97-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClO | [3][4] |
| Molecular Weight | 182.65 g/mol | [3][5][6] |
| Appearance | Liquid; Colorless or pale yellow clear liquid | [3][7] |
| Boiling Point | 323.57 °C | [3] |
| Melting Point | 156.6 °C | [3] |
| Density | 1.11 g/cm³ | [1] |
| Purity | Typically >97.0% (GC) | [5][6] |
Table 2: Spectroscopic and Computational Data
| Data Type | Value | Source(s) |
| InChI Key | PZRANTBLOIKHJY-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CC1=CC=C(C)C(CC(=O)Cl)=C1 | [1] |
| LogP | 2.61130 | [8] |
| PSA | 17.07000 | [8] |
| Index of Refraction | 1.529 | [8] |
Synthesis and Experimental Protocols
The primary route for synthesizing 2,5-Dimethylphenylacetyl chloride involves the acylation of its precursor, 2,5-dimethylphenylacetic acid. This precursor is commonly synthesized from p-xylene through multi-step reactions.
Synthesis of 2,5-Dimethylphenylacetic Acid
A common industrial method involves a Friedel-Crafts reaction followed by several transformation steps.
Experimental Protocol: Friedel-Crafts Acylation Route [5][9][10]
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Friedel-Crafts Acylation: In a suitable reaction vessel, p-xylene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2-chloro-1-(2,5-dimethylphenyl)ethanone. The reaction is typically carried out using an excess of p-xylene as the solvent.
-
Ketal Formation: The resulting ketone is then reacted with a diol (e.g., neopentyl glycol) to form the corresponding ketal. This step protects the ketone group for the subsequent rearrangement.
-
Rearrangement: The ketal undergoes a rearrangement reaction, often catalyzed by heat, to yield a mixture of hydroxyalkyl 2,5-dimethylphenylacetates and bis(2,5-dimethylphenylacetic acid) diesters.
-
Hydrolysis: The mixture from the rearrangement step is then hydrolyzed, typically using a strong base like sodium hydroxide followed by acidification, to yield the final product, 2,5-dimethylphenylacetic acid.
Synthesis of 2,5-Dimethylphenylacetyl Chloride
The final step is the conversion of the carboxylic acid to the acyl chloride.
Experimental Protocol: Acyl Chlorination [8]
-
Reaction Setup: 2,5-Dimethylphenylacetic acid is dissolved in an inert solvent.
-
Acylating Agent Addition: Thionyl chloride (SOCl₂) is added to the solution. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the product.
-
Reaction Conditions: The mixture is heated to facilitate the reaction. The reaction temperature can range from 20-100 °C, with a preferred range of 60-80 °C.[11]
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed, often by distillation under reduced pressure, to yield 2,5-Dimethylphenylacetyl chloride. The purity of the product is typically assessed by Gas Chromatography (GC). A purity of over 99.0% can be achieved through this method.[11]
Applications in Research and Development
2,5-Dimethylphenylacetyl chloride serves as a crucial intermediate in the synthesis of various commercially important molecules, particularly in the agrochemical and pharmaceutical sectors.
Agrochemicals
A primary application of this compound is in the production of Spirotetramat, a modern insecticide.[8] Spirotetramat is a tetramic acid derivative known for its unique two-way systemic action (moving through both xylem and phloem), making it effective against a wide range of sucking insect pests.[6][12]
The mode of action for Spirotetramat involves the inhibition of lipid biosynthesis in insects.[12][13][14] Specifically, it targets and disrupts the activity of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis.[12] This disruption prevents the proper growth, development, and reproduction of the target insects.[12]
Pharmaceuticals
2,5-Dimethylphenylacetyl chloride is also a precursor in the synthesis of certain pharmaceutical compounds. For example, it can be used in the synthesis of derivatives like Cinnarizine, a first-generation antihistamine.[3] Cinnarizine is primarily used to manage nausea, vomiting, motion sickness, and vertigo.[3]
Cinnarizine exhibits a multimodal mechanism of action.[3] It functions as a calcium channel blocker, inhibiting the contraction of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels.[8] Additionally, it has been shown to bind to and antagonize histamine H1 receptors, dopamine D2 receptors, and muscarinic acetylcholine receptors.[1][8] This diverse receptor activity contributes to its therapeutic effects on the vestibular system and its anti-emetic properties.
Safety and Handling
2,5-Dimethylphenylacetyl chloride is classified as a corrosive substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area, such as a fume hood.
Table 3: Hazard Information
| Hazard Statement | Description |
| H290 | May be corrosive to metals |
| H314 | Causes severe skin burns and eye damage |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Handling: Do not breathe mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[6]
-
Storage: Store in a cool, dry, well-ventilated place in a corrosion-resistant container. Keep the container tightly closed and away from moisture, as it can react violently with water.[1][3]
-
PPE: Wear protective gloves, protective clothing, and eye/face protection.[1]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth but do not induce vomiting, and seek immediate medical advice.[1]
This guide is intended for informational purposes for trained professionals. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. weylchem.com [weylchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Phenylacetyl chloride(103-80-0) 1H NMR spectrum [chemicalbook.com]
- 4. (2,5-Dimethylphenyl)acetyl chloride | CymitQuimica [cymitquimica.com]
- 5. Acetyl chloride(75-36-5) 13C NMR spectrum [chemicalbook.com]
- 6. 2,5-Dimethylphenylacetyl chloride | CAS#:55312-97-5 | Chemsrc [chemsrc.com]
- 7. 55312-97-5|2,5-Dimethylphenylacetyl chloride|BLD Pharm [bldpharm.com]
- 8. 2,5-Dimethylphenylacetyl chloride | 55312-97-5 [chemicalbook.com]
- 9. 2,5-Dimethylphenol(95-87-4) 13C NMR spectrum [chemicalbook.com]
- 10. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) [np-mrd.org]
- 11. spectrabase.com [spectrabase.com]
- 12. 2,5-DIMETHYLHEXANE(592-13-2) 13C NMR [m.chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. 2,5-Dimethylbenzyl chloride(824-45-3) 13C NMR spectrum [chemicalbook.com]
